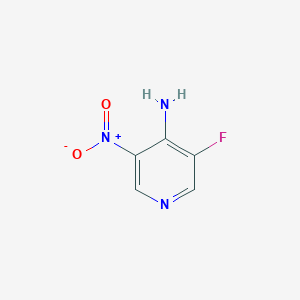
4-Amino-3-fluoro-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-fluoro-5-nitropyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the diazotization of 4-amino-3-nitropyridine followed by fluorination using hydrofluoric acid or other fluorinating agents . Another approach involves the use of the Balz-Schiemann reaction, where the diazonium salt of 4-amino-3-nitropyridine is treated with fluoroboric acid to yield the desired fluorinated product .
Industrial Production Methods
Industrial production methods for 4-Amino-3-fluoro-5-nitropyridine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced fluorinating reagents to achieve efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-fluoro-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The amino and nitro groups on the pyridine ring can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group or other functional groups under specific conditions.
Common Reagents and Conditions
Fluorinating Agents: Hydrofluoric acid, fluoroboric acid, and other fluorinating reagents are commonly used for introducing fluorine atoms.
Reducing Agents: Hydrogen gas with a palladium catalyst is often used for the reduction of nitro groups.
Oxidizing Agents: Various oxidizing agents such as potassium permanganate can be used for the oxidation of amino groups.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted pyridines can be formed.
Reduction Products: Reduction of the nitro group yields 4-amino-3-fluoropyridine.
Oxidation Products: Oxidation of the amino group can yield nitro derivatives or other oxidized products.
Applications De Recherche Scientifique
4-Amino-3-fluoro-5-nitropyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Amino-3-fluoro-5-nitropyridine involves its interaction with molecular targets through its functional groups. The fluorine atom, being highly electronegative, can influence the electronic distribution in the molecule, affecting its reactivity and interactions with biological targets . The nitro and amino groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-fluoropyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Fluoro-4-aminopyridine: Another fluorinated pyridine with different functional group positions, affecting its chemical properties.
4-Amino-3-nitropyridine: Lacks the fluorine atom, resulting in different chemical and physical properties.
Uniqueness
4-Amino-3-fluoro-5-nitropyridine is unique due to the presence of both fluorine and nitro groups on the pyridine ring. This combination imparts distinct electronic and steric effects, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
1232432-94-8 |
|---|---|
Formule moléculaire |
C5H4FN3O2 |
Poids moléculaire |
157.10 g/mol |
Nom IUPAC |
3-fluoro-5-nitropyridin-4-amine |
InChI |
InChI=1S/C5H4FN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,(H2,7,8) |
Clé InChI |
RTGYLZOXETXUMR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)F)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


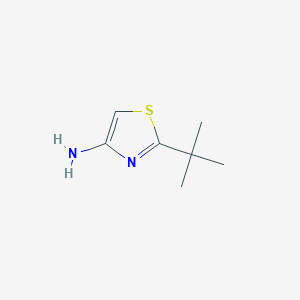
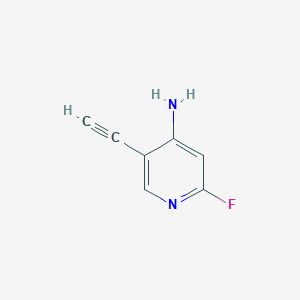
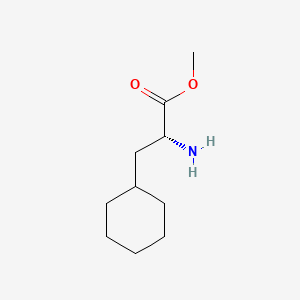
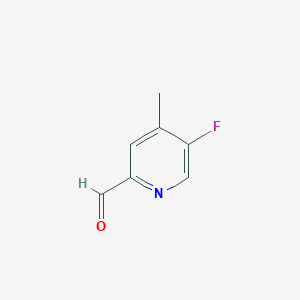
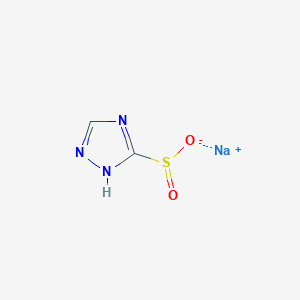
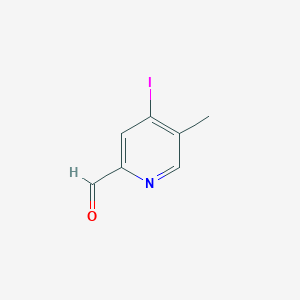
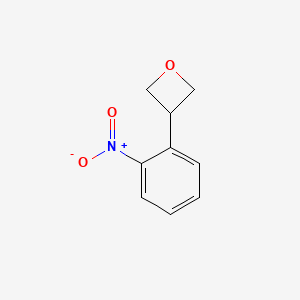
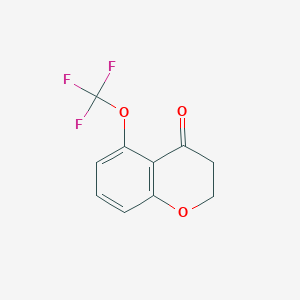
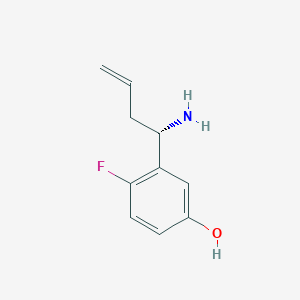
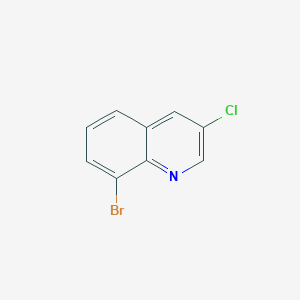
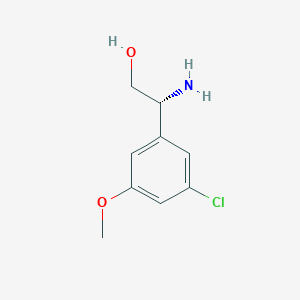
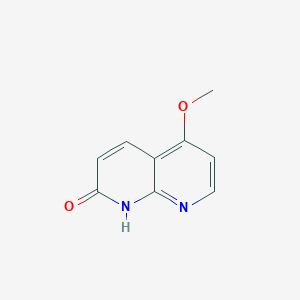
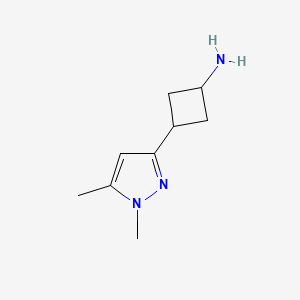
![(R)-N1-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine](/img/structure/B12969679.png)
